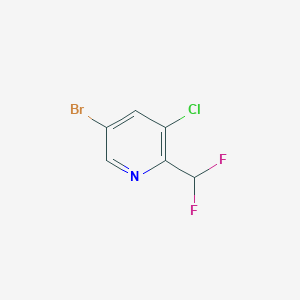

5-Bromo-3-chloro-2-(difluoromethyl)pyridine

Description

5-Bromo-3-chloro-2-(difluoromethyl)pyridine (CAS: 18250002, C₆H₃BrClF₂N) is a halogenated pyridine derivative with a bromo group at position 5, chloro at position 3, and a difluoromethyl group at position 2 . This compound is a versatile intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling reactions and nucleophilic substitutions. Its structural features, including the difluoromethyl group, contribute to metabolic stability and lipophilicity, making it valuable in drug design.

Properties

IUPAC Name |

5-bromo-3-chloro-2-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClF2N/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNPBAPDKFJPWRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335056-26-2 | |

| Record name | 5-bromo-3-chloro-2-(difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-chloro-2-(difluoromethyl)pyridine typically involves halogenation reactions. One common method is the halogen-exchange reaction, where a precursor compound such as 5-Bromo-2-chloropyridine undergoes a reaction with difluoromethylating agents under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the exchange process.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced equipment to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-chloro-2-(difluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.

Coupling Reactions: Palladium catalysts and boron reagents are typically employed under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Synthetic Method Overview

| Step | Reaction Type | Conditions | Yield |

|---|---|---|---|

| 1 | Halogenation | Mild conditions, specific reagents | High |

| 2 | Purification | Standard extraction methods | Variable |

Medicinal Applications

5-Bromo-3-chloro-2-(difluoromethyl)pyridine has shown promise in medicinal chemistry, particularly as an intermediate in the synthesis of pharmaceuticals targeting various diseases.

Key Therapeutic Areas

- Pain Management : Research indicates that compounds derived from this pyridine can inhibit transient receptor potential A1 (TRPA1) channels, which are implicated in pain sensation. This suggests potential applications in developing analgesics for neuropathic pain and inflammatory conditions .

- Antimicrobial Activity : Some studies have reported that halogenated pyridines exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

Agrochemical Applications

The compound is also being investigated for its role as an intermediate in the synthesis of herbicides and pesticides. Its structure allows for modifications that enhance the efficacy of agrochemical formulations.

Agrochemical Development

- Herbicide Intermediates : The synthesis of various herbicides involves derivatives of halogenated pyridines, including this compound, which can improve selectivity and reduce phytotoxicity to non-target plants .

Case Studies and Research Findings

Several studies have documented the applications and efficacy of this compound:

Case Study 1: Pain Relief Mechanism

A study published in a pharmacology journal demonstrated that derivatives of this compound effectively inhibited TRPA1 channels in vitro, leading to a decrease in pain-related behaviors in animal models. The findings suggest that further development could yield effective pain relief medications .

Case Study 2: Antimicrobial Efficacy

Research published in a chemistry journal highlighted the antimicrobial properties of halogenated pyridines, including this compound. The study found significant activity against several bacterial strains, indicating potential for new antibiotic development .

Case Study 3: Herbicide Development

A patent application detailed a method for synthesizing herbicides using this compound as an intermediate. The resulting formulations demonstrated enhanced effectiveness against target weeds while minimizing damage to crops .

Mechanism of Action

The mechanism of action of 5-Bromo-3-chloro-2-(difluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethyl groups can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The table below compares 5-Bromo-3-chloro-2-(difluoromethyl)pyridine with analogs differing in substituent type, position, or electronic properties:

Key Observations :

- Reactivity Differences: 5-Bromo-2-chloro-3-fluoropyridine undergoes selective amination at the bromo position under Pd catalysis, whereas the 2-chloro substituent reacts under neat conditions . This highlights how minor substituent changes (F vs. CF₂H) alter reaction pathways.

- Steric and Solubility Effects : The methyl group in 2-chloro-3-bromo-5-methylpyridine reduces reactivity due to steric hindrance, while the difluoromethoxy group in 5-chloro-2-(difluoromethoxy)pyridine enhances water solubility.

Biological Activity

5-Bromo-3-chloro-2-(difluoromethyl)pyridine is a pyridine derivative with notable biological activities that have garnered attention in medicinal chemistry. This compound is characterized by its unique molecular structure, which includes a bromine atom, a chlorine atom, and a difluoromethyl group. The presence of these substituents significantly influences its pharmacological properties.

- Molecular Formula : C₆H₃BrClF₂N

- Molecular Weight : 242.45 g/mol

- CAS Number : 1332392-76-3

- Appearance : Colorless to light yellow liquid

Synthesis

The synthesis of this compound typically involves multi-step reactions, often utilizing palladium-catalyzed cross-coupling methods. For instance, one common synthetic route involves the reaction of 2-bromo-5-chloropyridine with difluoromethylating agents under controlled conditions to yield the desired compound with moderate to high yields .

Antimicrobial Activity

Pyridine derivatives, including this compound, have been documented for their antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities. For example, derivatives have shown effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound Name | Target Organism | Inhibition (%) |

|---|---|---|

| This compound | E. coli | 85.0% |

| 5-Bromo-3-chloropicolinic acid | S. aureus | 78.5% |

| 5-Bromo-2-methylpyridin-3-amine | E. coli | 91.95% |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds related to this structure have demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). For instance, certain derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on cell proliferation .

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10.5 |

| Related Pyridine Derivative | MDA-MB-231 | 9.0 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability . Additionally, the halogen substituents may play a role in binding affinity to target proteins involved in bacterial resistance or cancer progression .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant inhibition against biofilm formation in E. coli, suggesting its potential application in treating infections associated with biofilms .

- Cytotoxicity Assessment : Research involving MCF-7 cells showed that treatment with this compound led to increased apoptosis markers, indicating its role as a potential chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.